molecular formula C6H6O2 B3351538 5-Ethylidenefuran-2(5H)-one CAS No. 3690-50-4

5-Ethylidenefuran-2(5H)-one

Cat. No.: B3351538
CAS No.: 3690-50-4
M. Wt: 110.11 g/mol
InChI Key: UBTPQJCPHOHKMF-GORDUTHDSA-N
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Description

5-Ethylidenefuran-2(5H)-one is a γ-lactone derivative characterized by an exocyclic ethylidene group at position 5 of the furanone ring. This compound has been identified in natural sources, notably as the aglycone moiety of ferunide [(E)-5-ethylidenefuran-2(5H)-one-5-O-β-D-glucopyranoside], isolated from Ferula lutea flowers . Spectroscopic data (IR, DCI-HRMS, and NMR) confirm its structure, with key IR absorption at 1606 cm⁻¹ and molecular formula C₇H₈O₂ for the non-glycosylated form . Research highlights its bioactivity, including moderate antioxidant and cytotoxic effects, though less potent than derivatives like 3,5-O-dicaffeoylquinic acid .

Properties

IUPAC Name

(5E)-5-ethylidenefuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-2-5-3-4-6(7)8-5/h2-4H,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTPQJCPHOHKMF-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C=CC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C=CC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3690-50-4, 74796-69-3
Record name 2(5H)-Furanone, 5-ethylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 5-ethylidene-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074796693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-ethylidenefuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylidenefuran-2(5H)-one typically involves the reaction of furan derivatives with ethylidene precursors under controlled conditions. One common method is the condensation of furan-2(5H)-one with acetaldehyde in the presence of a base catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ethylidene group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalytic systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethylidenefuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethylidene group to an ethyl group, resulting in the formation of 5-ethylfuran-2(5H)-one.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: 5-Ethylfuran-2(5H)-one.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

5-Ethylidenefuran-2(5H)-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethylidenefuran-2(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The ethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Bioactivity/Applications Key Findings
This compound C₇H₈O₂ Ethylidene at C5 Antioxidant, cytotoxic Isolated from Ferula lutea; moderate activity
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one C₇H₁₀O₃ Ethyl at C5, hydroxy at C3, methyl at C4 Flavoring agent Evaluated for genotoxicity; no immediate concerns
Dimethyl-5-pentylidenefuran-2(5H)-one C₁₁H₁₆O₂ Pentylidene at C5, methyl groups Flavoring agent Genotoxicity concerns; required further testing
Furan-2(5H)-one C₄H₄O₂ No substituents Synthetic intermediate Genotoxicity not ruled out; additional assays needed
5-Methylidenefuran-2(5H)-one (Protoanemonin) C₅H₄O₂ Methylidene at C5 Antimicrobial Reactive due to exocyclic double bond; CAS 108-28-1
3-Methyl-5-methylenefuran-2(5H)-one C₆H₆O₂ Methyl at C3, methylene at C5 Not reported Structural analog; limited bioactivity data
5-Ethyl-(3H)-furan-2-one C₆H₈O₂ Ethyl at C5 (dihydro form) Synthetic intermediate Isomeric form; CAS 2313-01-1
(5Z)-5-(Fluoromethylidene)-4-phenylfuran-2-one C₁₁H₇FO₂ Fluoromethylidene at C5, phenyl at C4 Specialty synthesis High boiling point (292°C); fluorinated derivative

Structural and Functional Analysis

  • Substituent Effects :

    • The ethylidene group in this compound enhances electrophilicity at C5, facilitating nucleophilic additions. This reactivity is shared with 5-methylidenefuran-2(5H)-one (Protoanemonin), though the latter’s smaller methyl group increases volatility .
    • Hydrophobic substituents (e.g., pentylidene in dimethyl-5-pentylidenefuran-2(5H)-one) improve lipid solubility, relevant for flavoring applications but may complicate toxicological profiles .
  • Bioactivity :

    • This compound exhibits moderate cytotoxicity (IC₅₀ >20 µmol/L against cancer cell lines), outperformed by methyl caffeate (IC₅₀ ~17–25 µmol/L) .
    • Protoanemonin’s antimicrobial activity is attributed to its α,β-unsaturated lactone system, a feature absent in dihydro analogs like 5-ethyl-(3H)-furan-2-one .
  • In contrast, 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one was deemed safer in preliminary assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethylidenefuran-2(5H)-one
Reactant of Route 2
5-Ethylidenefuran-2(5H)-one

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